molecular formula C18H26N2O4S B5163051 ethyl 6-methyl-2-[2-(morpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 76981-93-6

ethyl 6-methyl-2-[2-(morpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Katalognummer: B5163051
CAS-Nummer: 76981-93-6
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: OIUCVSKUIBLACK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-methyl-2-[2-(morpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core with a 6-methyl substituent, an ethyl ester group at position 3, and a 2-(morpholin-4-yl)acetamido moiety at position 2. The morpholine ring, a six-membered structure containing one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and solubility-enhancing properties .

Eigenschaften

IUPAC Name

ethyl 6-methyl-2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-3-24-18(22)16-13-5-4-12(2)10-14(13)25-17(16)19-15(21)11-20-6-8-23-9-7-20/h12H,3-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCVSKUIBLACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998270
Record name N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(morpholin-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76981-93-6
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-((4-morpholinylacetyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(morpholin-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Ethyl 6-methyl-2-[2-(morpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H26N2O4SC_{18}H_{26}N_{2}O_{4}S and has a complex structure that includes a benzothiophene core. The presence of the morpholine ring enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Recent studies have highlighted the compound's antitumor activity , particularly against breast cancer cell lines such as MCF-7. The compound has been shown to induce apoptosis and necrosis in cancer cells through several mechanisms:

  • Apoptosis Induction : The compound significantly reduces cell viability in MCF-7 cells with an IC50 value of approximately 23.2 µM. Treatment results in increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations, indicating effective induction of programmed cell death .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G2/M phase arrest and S-phase accumulation in treated cells, suggesting interference with the normal cell cycle progression. This was evidenced by an increase in the percentage of cells in these phases compared to untreated controls .
  • Reduction of Hepatotoxicity : In vivo studies demonstrated that the compound mitigates hepatotoxicity associated with chemotherapy agents like 5-FU, restoring liver enzyme levels close to normal ranges .

Table 1: Summary of Biological Activities

Study ReferenceCell LineIC50 (µM)Mechanism of ActionObservations
MCF-723.2Apoptosis inductionSignificant reduction in viability
HepG249.9Cell cycle arrestIncreased G2/M phase population
VariousRangeAntiproliferative effectsImproved CBC parameters

Detailed Findings

  • Anticancer Efficacy : The compound demonstrated significant anticancer efficacy across various studies, with multiple derivatives showing IC50 values ranging from 23.2 to 49.9 µM against different cancer cell lines .
  • Cell Viability Reduction : A notable study indicated a reduction in cell viability by 26.86% after treatment with the compound for 48 hours, highlighting its potential as a therapeutic agent .
  • Hematological Improvements : In animal models, treatment with the compound resulted in improved hematological parameters, including hemoglobin and red blood cell counts, suggesting a protective effect against chemotherapy-induced myelosuppression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzothiophene derivatives, focusing on substituent effects, synthetic strategies, and inferred properties.

Substituent-Driven Structural and Functional Differences

Key analogs for comparison include: 1. Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o) - Core structure: Shares the tetrahydrobenzo[b]thiophene scaffold. - Substituents: - R1: 4-Hydroxyphenyl group (hydrogen-bond donor). - R2: Ethoxy-oxoethyl side chain. - Synthesis: Prepared via a multicomponent Petasis reaction in HFIP solvent with 22% yield. - Data: HRMS-ESI (m/z 390.1370), 1H/13C NMR confirmed structure.

Methyl 6-tert-Butyl-2-(2-Chloroacetamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Core structure : Benzothiophene with tert-butyl substituent.
  • Substituents :
  • R1 : Chloroacetamido group (electrophilic reactivity).
  • R2 : tert-Butyl group (steric bulk).

Ethyl 4-{[1,1'-Biphenyl]-4-yl}-2-(2-Chloroacetamido)Thiophene-3-Carboxylate

  • Core structure : Thiophene with biphenyl extension.
  • Substituents :
  • R1 : Chloroacetamido group.
  • R2 : Biphenyl moiety (enhanced aromatic interactions).

Comparison Table

Compound Core Structure R1 Substituent R2 Substituent Key Functional Attributes
Target Compound Benzothiophene Morpholin-4-yl-acetamido Methyl Hydrogen-bond acceptor (morpholine), moderate solubility
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-... (6o) Benzothiophene 4-Hydroxyphenyl Ethoxy-oxoethyl Hydrogen-bond donor (phenolic -OH), lower yield (22%)
Methyl 6-tert-Butyl-2-(2-Chloroacetamido)-... Benzothiophene Chloroacetamido tert-Butyl Electrophilic (Cl), steric hindrance
Ethyl 4-{[1,1'-Biphenyl]-4-yl}-2-(2-Chloroacetamido)Thiophene-3-Carboxylate Thiophene Chloroacetamido Biphenyl Extended π-system for aromatic stacking
Implications of Substituent Variations
  • Morpholine vs. Hydroxyphenyl/Chloro: The morpholine group in the target compound enhances hydrogen-bond acceptor capacity compared to the phenolic -OH (hydrogen-bond donor) in 6o or the electrophilic chloro group in analogs from . This difference may influence solubility and target binding .
  • Ester Groups : The ethyl ester in the target compound versus methyl or other esters alters lipophilicity, impacting membrane permeability.

Research Findings and Methodological Context

  • Structural Analysis : Crystallographic tools like SHELX and WinGX are critical for resolving such compounds’ 3D structures. Hydrogen-bonding patterns, as discussed in , likely dictate packing efficiency and stability.

Q & A

Q. What are the standard synthetic routes for ethyl 6-methyl-2-[2-(morpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step sequence:

Core formation : Construction of the tetrahydrobenzothiophene scaffold via cyclization of substituted cyclohexenone precursors.

Functionalization : Introduction of the morpholin-4-yl acetamido group via coupling reactions (e.g., EDC/HOBt-mediated amidation).

Esterification : Ethyl ester installation at the 3-position using ethyl chloroformate or similar reagents.

Q. Optimization Parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and selectivity .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .

Q. Table 1: Representative Reaction Conditions

StepSolventTemp (°C)CatalystYield (%)Source
CyclizationDMF70ZnCl₂65–75
AmidationDCMRTEDC/HOBt80–85

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry, with diagnostic peaks for the morpholine moiety (δ ~3.5–3.7 ppm, N-CH₂) and ester group (δ ~4.2 ppm, OCH₂CH₃) .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, disordered cyclohexene rings in related compounds require refinement using SHELXL .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 421.18 for C₂₀H₂₉N₂O₄S⁺) .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:

  • Variable-temperature NMR : Identify broadening/resolved peaks to assess rotational barriers (e.g., morpholine ring puckering) .
  • DFT Calculations : Compare experimental and computed NMR chemical shifts to validate proposed conformers .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) stabilizing the crystal lattice .

Example : In ethyl 2-benzamido derivatives, intramolecular N–H⋯O hydrogen bonds create S(6) motifs, explaining differences in solution vs. solid-state geometries .

Q. What strategies are employed to optimize bioactivity assays for this compound, particularly in targeting enzymes or receptors?

Methodological Answer:

  • Receptor Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Morpholine’s oxygen atoms often engage in hydrogen bonding with catalytic residues .
  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for protease inhibition).
  • Data Contradiction Resolution : If SAR (structure-activity relationship) data conflicts with docking results, consider:
    • Solvent accessibility : MD simulations assess binding pocket flexibility.
    • Metabolite interference : LC-MS/MS screens for off-target interactions .

Q. Table 2: Key Bioactivity Parameters

TargetAssay TypeIC₅₀ (μM)Binding Energy (kcal/mol)Source
COX-2Fluorescence0.12-8.9
HDAC6Colorimetric1.4-7.2

Q. How are computational methods applied to predict and rationalize this compound’s physicochemical properties?

Methodological Answer:

  • LogP Prediction : Tools like MarvinSketch or ACD/Labs estimate hydrophobicity (experimental LogP ~2.8) .
  • pKa Calculation : Morpholine’s basic nitrogen (predicted pKa ~7.1) influences solubility and membrane permeability .
  • Crystal Structure Prediction (CSP) : Global lattice energy minimization (via USPEX or GRACE) identifies polymorphs, aiding in understanding dissolution rates .

Advanced Tip : Discrepancies between predicted and experimental solubility can be resolved by assessing π-stacking interactions in the crystal lattice via Mercury CSD .

Q. What are the best practices for handling discrepancies in synthetic yields across different batches?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent purity, moisture content).
  • In Situ Monitoring : ReactIR tracks intermediate formation, identifying stalled reactions .
  • Contamination Checks : ICP-MS screens for trace metal contaminants (e.g., Zn²⁺ from incomplete catalyst removal) .

Case Study : A 15% yield drop in amidation was traced to residual DMF, which quenches EDC. Switching to DCM improved consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.